molecular formula C9H10N4O4 B12922108 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- CAS No. 94120-22-6

1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro-

Cat. No.: B12922108
CAS No.: 94120-22-6
M. Wt: 238.20 g/mol
InChI Key: RZOSCHRJNRQVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole derivatives are widely used due to their unique physicochemical properties, including excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of negative charges and radicals .

Chemical Reactions Analysis

1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- involves its interaction with molecular targets through its functional groups. The nitro and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form stable coordination complexes with metal ions, which is essential for its role as a corrosion inhibitor .

Comparison with Similar Compounds

1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- can be compared with other benzotriazole derivatives such as:

Properties

CAS No.

94120-22-6

Molecular Formula

C9H10N4O4

Molecular Weight

238.20 g/mol

IUPAC Name

2-(5-methoxy-6-nitrobenzotriazol-1-yl)ethanol

InChI

InChI=1S/C9H10N4O4/c1-17-9-4-6-7(5-8(9)13(15)16)12(2-3-14)11-10-6/h4-5,14H,2-3H2,1H3

InChI Key

RZOSCHRJNRQVNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=NN2CCO)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.